molecular formula C7H16N2O2 B1400827 Methyl 2-aminoethyl(isopropyl)carbamate CAS No. 1249976-26-8

Methyl 2-aminoethyl(isopropyl)carbamate

Cat. No. B1400827
M. Wt: 160.21 g/mol
InChI Key: IXSRGSVTSBVJHG-UHFFFAOYSA-N
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Description

“Methyl 2-aminoethyl(isopropyl)carbamate” is a chemical compound with the molecular formula C7H16N2O2 . It has a molecular weight of 160.214 .


Synthesis Analysis

The synthesis of carbamates, such as “Methyl 2-aminoethyl(isopropyl)carbamate”, can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This process is efficient and offers mild reaction conditions . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst . This method enables the direct conversion of low-concentration CO2 into carbamates .


Molecular Structure Analysis

The molecular structure of “Methyl 2-aminoethyl(isopropyl)carbamate” consists of seven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms .


Chemical Reactions Analysis

“Methyl 2-aminoethyl(isopropyl)carbamate” can participate in various chemical reactions. For instance, it can be involved in the synthesis of carbamates through a three-component coupling of amines, carbon dioxide, and halides . This process avoids N-alkylation of the amine and overalkylation of the carbamate .


Physical And Chemical Properties Analysis

“Methyl 2-aminoethyl(isopropyl)carbamate” has a density of 1.0±0.1 g/cm3 . Its boiling point is 220.8±19.0 °C at 760 mmHg . The flash point is 87.3±21.5 °C .

Scientific Research Applications

  • Hydrogels with Enhanced Mechanical Properties

    • Results/Outcomes :
      • Compressive toughness varies from 9 to 26 MJ m^3 .
  • Thermoresponsive Nanogels

    • Results/Outcomes :
      • Thermoresponsive critical phase transition temperature (TCP) varies with IMA content .
  • Triple-Shape Memory Hydrogels (TSMH)

    • Results/Outcomes :
      • Wide Tg range allows shape memory behavior at body temperature .

These applications highlight the versatility of Methyl 2-aminoethyl(isopropyl)carbamate across diverse scientific fields, from materials science to biomedical engineering. Researchers continue to explore its potential in various contexts. 🌟

Future Directions

“Methyl 2-aminoethyl(isopropyl)carbamate” has been used in the preparation of ultra-stiff, strong, and tough hydrogels by constructing a network with dense, small but strong hydrophobic associations . This suggests potential future applications in the development of load-bearing materials .

Relevant Papers One relevant paper discusses the use of “Methyl 2-aminoethyl(isopropyl)carbamate” in the preparation of ultra-stiff, strong, and tough hydrogels . The hydrogels show comprehensive mechanical performance and display good self-recovery and fatigue resistance due to dynamic cross-links . These hydrogels show great potential as load-bearing materials in many fields .

properties

IUPAC Name

methyl N-(2-aminoethyl)-N-propan-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-6(2)9(5-4-8)7(10)11-3/h6H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSRGSVTSBVJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-aminoethyl(isopropyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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